molecular formula C13H26 B13116453 Cyclotridecane CAS No. 295-02-3

Cyclotridecane

Cat. No.: B13116453
CAS No.: 295-02-3
M. Wt: 182.35 g/mol
InChI Key: UEVXKGPJXXDGCX-UHFFFAOYSA-N
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Description

Cyclotridecane (C₁₃H₂₆) is a medium-sized cycloalkane characterized by a 13-membered carbon ring. It is classified as a naphthenic hydrocarbon and is found in natural sources such as crude oil and kerosene . Its odd-membered ring structure imparts unique conformational flexibility and thermodynamic properties compared to even-membered cycloalkanes. This compound is also identified in industrial processes, such as the supercritical water oxidation (SCWO) of spent extraction solvents (SES), where it is detected in intermediate degradation products .

Properties

CAS No.

295-02-3

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

IUPAC Name

cyclotridecane

InChI

InChI=1S/C13H26/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-13H2

InChI Key

UEVXKGPJXXDGCX-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCCC1

Origin of Product

United States

Preparation Methods

From Cyclohexene via Retro Diels-Alder Reaction

One classical synthetic method involves the thermal decomposition of cyclohexene vapors passed over a heated nichrome alloy. This process induces a retro Diels-Alder reaction, which generates butadiene. The butadiene intermediate can then be further processed through polymerization and cyclization steps to yield this compound. This method leverages the rearrangement of smaller cyclic and acyclic hydrocarbons to form the 13-membered ring structure characteristic of this compound.

From Dihaloalkanes via Wurtz-type Coupling

Another synthetic approach employs dihaloalkanes as precursors. Treatment of dihaloalkanes with sodium metal induces intramolecular coupling reactions, leading to the formation of cycloalkanes including this compound. This method is a variant of the Wurtz reaction, which is well-known for forming carbon-carbon bonds through reductive coupling. The choice of dihaloalkane chain length and reaction conditions can be optimized to favor the formation of the 13-membered ring.

Catalytic Hydrogenation of Aromatic Precursors

In industrial settings, this compound is often produced by catalytic hydrogenation of aromatic hydrocarbons that contain 13 carbon atoms arranged in a ring or linear structure. Using catalysts such as nickel under high pressure and temperature, the aromatic rings are saturated to form the corresponding cycloalkanes. This method is scalable and widely used due to its efficiency and the availability of aromatic feedstocks.

Industrial Production Methods

Industrial synthesis of this compound typically involves:

This approach benefits from the availability of aromatic precursors and established hydrogenation technologies, making it economically viable for large-scale production.

Chemical Synthesis and Derivatives

This compound derivatives, such as cyclotridecanone, are synthesized for further chemical transformations. For example, cyclotridecanone can undergo hydrazone formation, which is useful in pharmaceutical chemistry. Such derivatives expand the utility of this compound in synthetic organic chemistry.

Table 1: Synthesis Pathways for this compound Derivatives

Reaction Type Starting Material Product
Hydrazone Formation Cyclotridecanone Cyclotridecanone 2,4-dinitrophenylhydrazone
Alkylation This compound Functionalized Cyclotridecanes

Research Findings on Preparation and Properties

Conformational Analysis

Summary Table of Preparation Methods

Method Starting Material(s) Conditions/Notes Advantages Limitations
Retro Diels-Alder from Cyclohexene Cyclohexene vapors Heated nichrome alloy, thermal conditions Utilizes simple starting material Multi-step process, moderate yield
Wurtz-type Coupling Dihaloalkanes Sodium metal, reductive coupling Direct cyclization Requires careful control to avoid side reactions
Catalytic Hydrogenation Aromatic hydrocarbons Metal catalyst (Ni), high pressure and temperature Industrial scalability Requires expensive catalysts and high energy input

Chemical Reactions Analysis

Types of Reactions: Cyclotridecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Conformational Studies and Theoretical Chemistry

Cyclotridecane serves as an important subject for conformational studies due to its size and complexity. Research has employed advanced computational methods such as ab initio calculations to predict the conformational population of this compound at different temperatures. Notably, studies have demonstrated that the harmonic oscillator model is adequate for predicting the preferred conformer of this compound, which is crucial for understanding its thermodynamic properties in various applications .

Table 1: Conformational Analysis of this compound

ParameterValue
Ring Size13 Carbon Atoms
Preferred Conformation337
Experimental MethodNMR, Electron Diffraction
Temperature Range90.1 K to 393.15 K

Material Science Applications

In material science, this compound has been investigated for its potential use in creating novel materials with specific properties. Its unique ring structure allows for interesting interactions in polymer chemistry, particularly in the synthesis of polymers with tailored mechanical and thermal properties. Studies have suggested that this compound derivatives could be utilized to enhance the performance of materials under varying environmental conditions .

Biological Applications

This compound and its derivatives have also been explored for biological applications. For example, research indicates that certain derivatives exhibit properties that may be beneficial in medicinal chemistry, particularly as potential drug candidates due to their ability to interact with biological membranes . Additionally, the compound's structural characteristics make it a candidate for studies involving drug delivery systems and as a scaffold for designing bioactive compounds.

Chemical Synthesis and Derivatives

The synthesis of this compound derivatives has been a focus of research due to their potential utility in various chemical reactions. For instance, cyclotridecanone can be transformed into other functionalized compounds through reactions such as hydrazone formation, which has implications for developing new pharmaceuticals .

Table 2: Synthesis Pathways for this compound Derivatives

Reaction TypeStarting MaterialProduct
Hydrazone FormationCyclotridecanoneCyclotridecanone 2,4-dinitrophenylhydrazone
AlkylationThis compoundFunctionalized Cyclotridecanes

Environmental Chemistry

Recent studies have also highlighted the role of this compound in environmental chemistry, particularly concerning its behavior in natural systems and its potential as a model compound for studying hydrocarbon pollution . Understanding its degradation pathways and interactions with other environmental pollutants is essential for developing effective remediation strategies.

Case Study 1: Conformational Analysis

A study conducted by Dos Santos et al. utilized NMR spectroscopy and computational methods to analyze the conformational preferences of this compound at low temperatures. The findings indicated that the 337 conformation was favored under these conditions, providing insights into the thermal stability and potential applications in supramolecular chemistry .

Case Study 2: Synthesis of Derivatives

Research involving the synthesis of cyclotridecanone derivatives demonstrated their effectiveness in forming stable hydrazones, which were characterized using crystallographic methods. This work not only expanded the library of this compound derivatives but also opened new avenues for exploring their biological activities .

Mechanism of Action

The mechanism of action of cyclotridecane involves its interaction with various molecular targets and pathways. As a cycloalkane, it can interact with enzymes and other proteins, potentially affecting their function. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Cycloalkanes

Structural and Conformational Differences

Cyclotridecane is often compared to cyclododecane (C₁₂H₂₄) and cyclotetradecane (C₁₄H₂₈) due to their similar ring sizes. Key differences include:

  • Ring Strain and Flexibility : this compound’s odd-membered ring exhibits pseudorotation, leading to dynamic conformational equilibria even at low temperatures (-135°C), which complicates NMR analysis . In contrast, cyclododecane (12-membered) adopts a rigid "diamond lattice" conformation with minimal pseudorotation, while cyclotetradecane (14-membered) prefers rectangular conformations .
  • Energy Barriers : this compound has five low-energy conformers separated by small energy barriers (Fig. 72 in ). The dominant conformation (80–88.5% population) aligns with X-ray data of related compounds . Cyclotetradecane, however, shows a 65:35 trans:cis conformer ratio due to increased ring flexibility .

NMR Chemical Shifts

This compound exhibits distinct ¹³C-NMR characteristics:

Compound Ring Size Dominant Conformation Chemical Shift Trend Reference
Cyclododecane 12 Diamond lattice High-field shift (δ ≈ 22 ppm)
This compound 13 [13333] or [12433] Low-field shift trend
Cyclotetradecane 14 Rectangular High-field shift (δ ≈ 25 ppm)

The low-field shift trend in this compound is attributed to its dynamic pseudorotation, whereas cyclotetradecane’s rigidity interrupts this trend .

Thermochemical and Reactivity Profiles

  • Thermal Degradation: In SCWO processes, this compound degrades into oxygenated aromatics (e.g., benzoic acid, acetophenone) and polyaromatic compounds (e.g., naphthalene) under oxidative conditions . Cyclododecane, being more stable, primarily forms CO₂ and CH₄ .
  • Enzymatic Reactivity: Engineered P450 monooxygenases selectively hydroxylate this compound at C6/C9 positions, yielding diastereomers (e.g., structures 9a, 9d, 9f) . Cyclododecane undergoes hydroxylation at C6/C8 positions .

Data Tables

Table 1: Conformational Populations

Compound Dominant Conformer Population (%) Method Reference
This compound [13333] 80–88.5 X-ray/NMR/DFT
Cyclotetradecane Rectangular 65 (trans) X-ray/DFT

Table 2: Degradation Products in SCWO

Sample (TOC mg/L) This compound Derivatives Cyclododecane Derivatives
S1 (<1000) Benzoic acid, biphenyl CO₂, CH₄
S3 (2000–3000) Naphthalene, 9-fluorenone Trace chain products

Biological Activity

Cyclotridecane, a cyclic alkane with the chemical formula C13H26, has garnered interest in various fields of research, particularly due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound is characterized by its 13-membered ring structure, which influences its conformational flexibility and interactions with biological molecules. The conformational dynamics of this compound have been studied using advanced computational methods, revealing insights into its stability and reactivity in biological contexts .

Antimicrobial Properties

Recent studies have indicated that this compound derivatives may exhibit antimicrobial properties. For instance, complexes formed with metals such as cobalt have shown enhanced binding affinities towards histidine residues in proteins, suggesting potential applications in drug design and development . These findings highlight the importance of this compound as a scaffold for creating novel antimicrobial agents.

Cytotoxic Effects

Research has demonstrated that this compound derivatives can influence cell viability in various cancer cell lines. A study reported that certain cycloalkanes, including this compound, exhibited cytotoxic effects against specific cancer cell lines, although detailed IC50 values for this compound itself were not explicitly stated . This suggests a need for further investigation into the compound's direct effects on cancer proliferation.

Case Study 1: this compound and Cancer Cells

In a comparative study of cyclic compounds' effects on cancer cell lines such as HeLa and PANC-1, this compound was included among other cyclic compounds. The results indicated that while this compound did not show the most potent activity compared to smaller cyclic compounds, it still contributed to a moderate inhibition of cell growth at higher concentrations. Table 1 summarizes the observed effects:

CompoundCell LineIC50 (μM)% Inhibition
This compoundHeLaTBDModerate
CyclododecanePANC-1TBDModerate

Case Study 2: Metal Complexes

Another significant study examined the interaction of this compound with cobalt ions to form chelates. These complexes demonstrated enhanced stability and potential as histidine chelators in biological systems. The theoretical modeling suggested that these complexes could be utilized in targeted drug delivery systems or as therapeutic agents .

Research Findings and Implications

The findings regarding this compound's biological activity suggest several implications for future research:

  • Drug Development : The ability of this compound to form stable complexes with metals opens avenues for developing new drugs that target specific proteins or enzymes.
  • Cytotoxicity Studies : Further investigation into the cytotoxic effects of this compound on various cancer cell lines is warranted to elucidate its potential as an anticancer agent.
  • Mechanistic Studies : Understanding the mechanisms through which this compound exerts its biological effects will be crucial for harnessing its full therapeutic potential.

Q & A

Q. What are the key physical and chemical properties of Cyclododecane that influence its experimental handling and stability?

Cyclododecane’s properties necessitate careful handling in research settings. Key characteristics include:

PropertyValue/DescriptionRelevance to Research
Melting Point140.72°F (60.4°C)Determines storage and reaction conditions
Boiling Point476.6°F (247°C)Impacts purification methods
Density0.82 g/cm³Affects solubility in organic solvents
StabilityStable under normal conditionsReduces reactivity risks during synthesis
EcotoxicityHarmful to aquatic life (Category 3)Requires controlled disposal protocols

Methodological Guidance : Prioritize characterization via NMR, GC-MS, and X-ray crystallography to confirm purity and structural integrity. Ensure compliance with safety protocols for solid-phase handling .

Q. How should researchers design experiments to synthesize and characterize Cyclododecane with high reproducibility?

  • Step 1 : Review existing literature to identify gaps (e.g., catalytic efficiency or solvent optimization) .
  • Step 2 : Select synthesis methods (e.g., hydrogenation of cyclododecatriene) and document parameters (temperature, catalyst loading).
  • Step 3 : Validate purity using chromatography (HPLC) and spectroscopic techniques (FTIR) .
  • Step 4 : Publish detailed experimental protocols, including raw data and error margins, to enable replication .

Q. What safety protocols are essential when handling Cyclododecane in laboratory settings?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves, respirators, and lab coats to prevent inhalation or skin contact .
  • Ventilation : Use fume hoods to avoid vapor accumulation .
  • Spill Management : Avoid water; use inert absorbents and seal waste in containers to prevent environmental release .
  • Disposal : Collect residues in sealed containers labeled for hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to Cyclododecane’s environmental persistence and ecotoxicity?

  • Approach 1 : Conduct comparative studies under controlled conditions (e.g., pH, temperature) to isolate variables affecting degradation rates .
  • Approach 2 : Apply statistical tools (ANOVA, regression) to analyze outliers and identify methodological inconsistencies .
  • Approach 3 : Validate findings against ecotoxicological models (e.g., QSAR) to reconcile lab data with environmental realities .

Q. What methodologies are effective for assessing Cyclododecane’s long-term stability under varying environmental conditions?

  • Accelerated Aging Studies : Expose samples to UV light, humidity, or oxidative agents to simulate long-term degradation .
  • Analytical Techniques : Monitor changes via mass spectrometry (MS) and thermal analysis (DSC/TGA) .
  • Data Interpretation : Use Arrhenius equations to predict degradation kinetics and environmental half-life .

Q. What computational modeling approaches can complement experimental studies of Cyclododecane’s molecular interactions?

  • Molecular Dynamics (MD) : Simulate solvent interactions and phase behavior .
  • Density Functional Theory (DFT) : Predict thermodynamic stability and reaction pathways .
  • Integration with Experiments : Cross-validate computational results with spectroscopic data (e.g., Raman shifts) .

Q. How can systematic reviews be structured to address gaps in Cyclododecane research literature?

  • Step 1 : Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) .
  • Step 2 : Use databases like SciFinder and PubMed to collate data on synthesis, toxicity, and applications .
  • Step 3 : Perform meta-analysis to quantify trends (e.g., catalytic efficiency across studies) .
  • Step 4 : Highlight unresolved questions, such as biodegradation mechanisms or industrial byproduct management .

Q. What strategies ensure ethical considerations in Cyclododecane research involving ecological risk assessments?

  • Precautionary Principle : Minimize environmental release during experiments .
  • Ethical Review : Obtain institutional approval for studies involving ecological endpoints .
  • Transparency : Disclose potential risks in publications and advocate for safer alternatives .

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